2-(Chloromethyl)phenyl acetate

Description

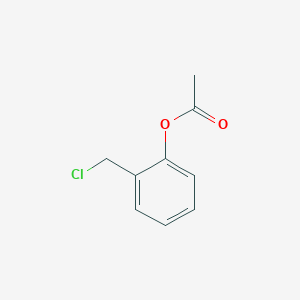

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[2-(chloromethyl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO2/c1-7(11)12-9-5-3-2-4-8(9)6-10/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVARSKBWVMXPQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC=C1CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10402197 | |

| Record name | 2-(Chloromethyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10402197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15068-08-3 | |

| Record name | 2-(Chloromethyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10402197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Chloromethyl)phenyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Research Context and Historical Perspectives of 2 Chloromethyl Phenyl Acetate

Evolution of Research on 2-(Chloromethyl)phenyl Acetate (B1210297)

Initial research and application of 2-(chloromethyl)phenyl acetate and its analogs were driven by the need for efficient methods to construct substituted aromatic compounds. Early synthetic routes often involved multi-step processes. For instance, the synthesis of the related methyl 2-(chloromethyl)phenylacetate has been described starting from o-xylene, proceeding through intermediates like 2-methylphenyl acetonitrile (B52724) and 2-methylphenylacetic acid. Another established method involves the chlorination of o-methylbenzyl chloride followed by nucleophilic substitution and esterification.

More contemporary synthetic strategies have focused on improving efficiency and reducing the use of hazardous reagents. A notable development is the synthesis of methyl 2-(halomethyl)phenylacetates through the ring-opening of 3-isochromanone (B1583819) using a thionyl halide in the presence of methanol (B129727). This method offers the advantage of proceeding at ambient temperatures.

The evolution of synthetic methods is summarized in the table below:

| Synthetic Route | Starting Material(s) | Key Steps | Noteworthy Aspects |

| Multi-step synthesis | o-Xylene | Chlorination, cyanidation, hydrolysis, esterification | A traditional, albeit lengthy, pathway. |

| From o-methylbenzyl chloride | o-Methylbenzyl chloride, methyl cyanoacetate | Nucleophilic substitution, hydrolysis, esterification | A common laboratory-scale synthesis. |

| Ring-opening of 3-isochromanone | 3-Isochromanone, thionyl halide, methanol | Ring-opening, esterification | Can be performed at ambient temperatures, offering a more efficient route. |

Role of this compound as a Chemical Intermediate in Advanced Synthesis

The primary significance of this compound lies in its role as a versatile chemical intermediate. The chloromethyl group is a potent electrophile, readily undergoing nucleophilic substitution reactions (SN2), while the acetate group can be hydrolyzed to a phenol (B47542), providing another site for functionalization. This dual reactivity makes it a key component in the synthesis of a wide array of more complex molecules, particularly in the agrochemical and pharmaceutical industries.

In Agrochemicals:

A prominent application of this compound and its derivatives is in the synthesis of strobilurin fungicides. These compounds are a major class of agricultural fungicides that act by inhibiting mitochondrial respiration in fungi. For example, derivatives of this compound are crucial intermediates in the production of fungicides like kresoxim-methyl (B120586) and dimoxystrobin. google.com The synthesis often involves the reaction of the chloromethyl group with another chemical entity to build the final fungicidal molecule.

In Pharmaceuticals:

The structural motif of this compound is also incorporated into various pharmaceutically active compounds. It serves as a precursor for the synthesis of benzodiazepine (B76468) analogs, a class of drugs that act on the central nervous system and are used to treat anxiety, seizures, and other conditions. chemicalbook.com Furthermore, related structures are employed in the synthesis of novel quinazolinone derivatives, which are being investigated for their potential as antifungal agents. In one such synthesis, a derivative, N-(2-(chloromethyl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide, serves as a key intermediate. arabjchem.orgmdpi.com

Broader Academic Significance in Chemical and Biomedical Sciences

Beyond its direct application in industrial synthesis, this compound and its isomers hold significance in fundamental chemical and biomedical research. The reactivity of the chloromethyl group makes it a useful tool for probing biological systems and for constructing novel molecular probes.

For instance, the positional isomer, 4-(chloromethyl)phenyl acetate (CMPA), has been utilized as a substrate to study the activity of the enzyme paraoxonase 1 (PON1). medrxiv.orgnih.gov PON1 is an important enzyme involved in the detoxification of organophosphates and is implicated in cardiovascular diseases. Studies on the hydrolysis of CMPA by PON1 help in understanding the enzyme's mechanism and its role in various pathological conditions, including acute ischemic stroke. medrxiv.org The insights gained from such studies on a closely related isomer suggest that this compound could also serve as a valuable tool in enzymology and the development of diagnostic assays.

The general class of chloromethylphenyl acetates and related compounds are also of interest in medicinal chemistry for the development of prodrugs. The ester group can be designed to be cleaved in vivo, releasing a pharmacologically active molecule. This strategy can be used to improve the pharmacokinetic properties of a drug. While not a direct application of this compound itself, the chemical principles are highly relevant.

Synthetic Methodologies and Precursor Chemistry of 2 Chloromethyl Phenyl Acetate

Established Synthetic Pathways for 2-(Chloromethyl)phenyl Acetate (B1210297)

The traditional synthesis of 2-(chloromethyl)phenyl acetate and its derivatives often involves multi-step processes. One documented pathway begins with o-xylene, which undergoes chlorination to form 2-methylphenylacetonitrile. This intermediate is then hydrolyzed to 2-methylphenylacetic acid, followed by esterification to yield the final product.

Another prominent method involves the ring-opening of 3-isochromanone (B1583819). This can be achieved using hydrogen halides like HCl or HBr in methanol (B129727), though this approach is often hampered by the formation of environmental hazards such as methyl chloride or bromide by-products and can result in lower yields of 70-75% due to competing ester hydrolysis. A more direct, one-step process involves treating 3-isochromanone with a thionyl halide, such as thionyl chloride, in the presence of methanol.

For related compounds, such as ethyl 2-(4-(chloromethyl)phenyl)acetate, a common route is the esterification of 4-(chloromethyl)phenylacetic acid with ethanol, catalyzed by an acid. An alternative synthesis involves the reaction of 4-hydroxybenzyl alcohol with ethyl 2-bromoacetate in the presence of a base like potassium carbonate to form a phenoxyacetate (B1228835) intermediate, which is subsequently treated with thionyl chloride in a solvent like tetrahydrofuran (B95107) (THF) to introduce the chloromethyl group.

Key Reagents and Reaction Conditions in this compound Synthesis

The selection of reagents and the fine-tuning of reaction conditions are critical for the successful synthesis of this compound. In the synthesis from 3-isochromanone using thionyl chloride and methanol, the reaction temperature is a key parameter, typically maintained between -40°C and 40°C, with ambient temperatures being preferred. The molar ratio of thionyl chloride to 3-isochromanone is also crucial, generally ranging from 1.15 to 1.65 equivalents of thionyl chloride per mole of the starting material. Methanol often serves as both a reactant and a diluent in this process.

In syntheses involving chloromethylation, Lewis acids such as aluminum chloride (AlCl₃) can be employed as catalysts to enhance the efficiency of the chlorination step, although this requires anhydrous conditions. For the synthesis of related ester derivatives, reagents like potassium carbonate and catalytic amounts of potassium iodide in solvents such as acetone (B3395972) or dimethylformamide (DMF) are utilized for alkylation reactions.

| Precursor | Reagents | Key Conditions | Product | Reference |

| 3-Isochromanone | Thionyl chloride, Methanol | -40°C to 40°C | Methyl 2-(chloromethyl)phenylacetate | |

| o-Xylene | 1. Chlorinating agent 2. Cyanide source 3. Hydrolyzing agent 4. Esterifying agent | Multi-step process | This compound | |

| 4-(Chloromethyl)phenylacetic acid | Ethanol, Acid catalyst | Esterification | Ethyl 2-(4-(chloromethyl)phenyl)acetate | |

| 4-Hydroxybenzyl alcohol | 1. Ethyl 2-bromoacetate, K₂CO₃ 2. Thionyl chloride, THF | Nucleophilic substitution, Chlorination | Ethyl 2-(4-(chloromethyl)phenyl)acetate |

Optimization Strategies for Yield and Purity in this compound Production

Maximizing the yield and ensuring the high purity of this compound are primary objectives in its production. Temperature control is a critical factor; for instance, in nitration reactions that may be part of a multi-step synthesis, exceeding 60°C can lead to the formation of undesirable nitroso by-products.

Stoichiometric control of reagents is another key optimization strategy. In the thionyl halide-mediated synthesis from 3-isochromanone, using a stoichiometric excess of thionyl chloride can help control the formation of methoxymethyl impurities, which arise from methanol acting as a competing nucleophile.

Purification techniques are essential for isolating the final product from unreacted starting materials and by-products. Column chromatography, using silica (B1680970) gel with a hexane/ethyl acetate gradient, is a critical step for purifying the ester.

Novel Approaches and Sustainable Synthesis of this compound

Recent research has focused on developing more sustainable and efficient synthetic routes for this compound, incorporating principles of green chemistry and novel catalytic methods.

Green Chemistry Principles in this compound Synthesis

A notable advancement in the sustainable synthesis of this compound derivatives is the use of the thionyl halide method for the ring-opening of 3-isochromanone. This approach significantly reduces the emission of methyl halide by-products by over 50% compared to the older methods that employed gaseous hydrogen halides, thus aligning with the principles of green chemistry by minimizing the formation of hazardous substances.

Catalytic Methods for this compound Preparation

| Catalyst | Precursor Type | Key Advantages | Reference |

| Indium(III) chloride | Kresoxim-methyl (B120586) derivative | High yield (80%) at 40°C | google.com |

| Iron(III) chloride | Kresoxim-methyl derivative | Effective at 50°C | google.com |

| Aluminum chloride | Kresoxim-methyl derivative | Lower yield (30%) at 100°C | google.com |

Synthesis of Isotopically Labeled this compound for Mechanistic Studies

The synthesis of isotopically labeled compounds is crucial for elucidating reaction mechanisms and for use in metabolic studies. A synthetic route for a related compound, ¹⁴C-labeled sodium 2-[o-[(2,6-dichlorophenyl)amino]phenyl]acetate, has been developed starting from o-(chloromethyl)iodobenzene and potassium [¹⁴C]cyanide. jst.go.jp This multi-step synthesis demonstrates the feasibility of introducing a carbon-14 (B1195169) isotope into the acetate side chain. jst.go.jp This methodology could potentially be adapted for the synthesis of isotopically labeled this compound to facilitate detailed mechanistic investigations of its reactions and biological transformations.

Reaction Mechanisms and Reactivity of 2 Chloromethyl Phenyl Acetate

Electrophilic and Nucleophilic Reactions Involving 2-(Chloromethyl)phenyl Acetate (B1210297)

2-(Chloromethyl)phenyl acetate possesses multiple sites susceptible to attack by both electrophiles and nucleophiles. masterorganicchemistry.comunibo.itnih.govnih.gov

Nucleophilic Attack: The primary sites for nucleophilic attack are the electrophilic carbon of the chloromethyl group (a benzylic carbon) and the carbonyl carbon of the acetate group.

Attack at the Chloromethyl Carbon: Nucleophiles can displace the chloride ion via substitution reactions. The benzylic nature of this carbon enhances its reactivity toward both strong and weak nucleophiles.

Attack at the Carbonyl Carbon: The carbonyl carbon is electrophilic and can be attacked by nucleophiles, leading to hydrolysis or transesterification of the ester. youtube.com

Electrophilic Attack: The phenyl ring is electron-rich and thus nucleophilic, making it susceptible to electrophilic aromatic substitution (EAS). The oxygen atoms of the acetate group also possess lone pairs of electrons, rendering them nucleophilic and capable of reacting with strong electrophiles or coordinating to Lewis acids.

Mechanisms of Chlorine Displacement in this compound

The displacement of the chlorine atom from the benzylic carbon is a principal reaction pathway for this molecule. This transformation can proceed through classic S_N1 and S_N2 mechanisms, with the potential for significant influence from the neighboring ortho-acetate group. patsnap.commasterorganicchemistry.comlibretexts.orgpressbooks.pub

S_N1 and S_N2 Pathways in this compound Reactivity

The competition between S_N1 (Substitution Nucleophilic Unimolecular) and S_N2 (Substitution Nucleophilic Bimolecular) pathways is dictated by several factors, including the stability of the potential carbocation intermediate, the strength of the nucleophile, the solvent, and steric hindrance. pressbooks.pubyoutube.com

S_N2 Mechanism: As a primary benzylic halide, this compound is sterically accessible for a backside attack by a nucleophile. This concerted, single-step mechanism is favored by strong nucleophiles (e.g., hydroxide (B78521), alkoxides, cyanide) and polar aprotic solvents (e.g., acetone (B3395972), DMSO). patsnap.com The reaction rate is dependent on the concentration of both the substrate and the nucleophile.

S_N1 Mechanism: The S_N1 pathway involves a two-step process initiated by the rate-determining departure of the leaving group (Cl⁻) to form a carbocation intermediate. The benzylic position of the chloromethyl group provides resonance stabilization to the resulting carbocation, making an S_N1 pathway viable. This mechanism is favored under conditions with weak nucleophiles (e.g., water, alcohols) and polar protic solvents, which can solvate both the departing leaving group and the carbocation intermediate. The rate of an S_N1 reaction is primarily dependent on the substrate concentration. masterorganicchemistry.com

| Factor | S_N1 Pathway | S_N2 Pathway |

|---|---|---|

| Substrate Structure | Favored by stable carbocations (tertiary, benzylic) | Favored by less sterically hindered carbons (methyl, primary) |

| Nucleophile | Favored by weak, neutral nucleophiles (e.g., H₂O, ROH) | Favored by strong, often anionic nucleophiles (e.g., OH⁻, RO⁻, CN⁻) |

| Solvent | Favored by polar protic solvents (e.g., water, ethanol) | Favored by polar aprotic solvents (e.g., acetone, DMSO) |

| Kinetics | First-order: Rate = k[Substrate] | Second-order: Rate = k[Substrate][Nucleophile] |

| Stereochemistry | Racemization | Inversion of configuration |

Role of Neighboring Group Participation in this compound Transformations

Neighboring group participation (NGP), or anchimeric assistance, is a critical concept in the reactivity of this compound. wikipedia.orgimperial.ac.uklibretexts.org The ortho-positioning of the acetate group allows its carbonyl oxygen to act as an internal nucleophile.

Ester Hydrolysis and Transesterification Mechanisms of the Acetate Moiety

The acetate group of this compound can undergo hydrolysis and transesterification, reactions that target the electrophilic carbonyl carbon.

Ester Hydrolysis: This reaction involves the cleavage of the ester bond by water and can be catalyzed by either acid or base. pearson.comchemistrysteps.com

Acid-Catalyzed Hydrolysis: This is a reversible process. The reaction begins with the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A water molecule then attacks this carbon, leading to a tetrahedral intermediate. Subsequent proton transfers and elimination of 2-(chloromethyl)phenol (B1634175) yield the carboxylic acid. youtube.com

Base-Promoted Hydrolysis (Saponification): This is an irreversible reaction. A hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. The departure of the 2-(chloromethyl)phenoxide leaving group is followed by an irreversible acid-base reaction where the phenoxide deprotonates the newly formed carboxylic acid, driving the reaction to completion. youtube.comnih.gov

Transesterification: This process converts one ester into another by reacting it with an alcohol, and can also be catalyzed by acid or base. researchgate.netmasterorganicchemistry.comresearchgate.netorganic-chemistry.org The mechanisms are analogous to hydrolysis, with an alcohol molecule acting as the nucleophile instead of water. Under basic conditions, an alkoxide attacks the carbonyl carbon, while under acidic conditions, the neutral alcohol attacks the protonated carbonyl. masterorganicchemistry.com

Aromatic Substitution Reactions of the Phenyl Ring in this compound

The phenyl ring can undergo electrophilic aromatic substitution (EAS), with the position of the incoming electrophile being directed by the existing acetoxy and chloromethyl substituents. chemistrytalk.orgorganicchemistrytutor.comwikipedia.org

Directing Effects of Substituents:

Acetoxy Group (-OCOCH₃): The oxygen atom's lone pair can be donated to the ring through resonance (+M effect), which outweighs its inductive electron withdrawal (-I effect). This makes the acetoxy group an activating group and an ortho, para-director. stackexchange.com However, the resonance donation is somewhat diminished because the lone pair is also delocalized onto the adjacent carbonyl group. stackexchange.com

Chloromethyl Group (-CH₂Cl): This group is generally considered a weakly deactivating group due to the inductive effect of the electronegative chlorine atom. Despite being deactivating, it still directs incoming electrophiles to the ortho and para positions, likely through hyperconjugation of the C-H bonds. The steric bulk of the group may hinder attack at the ortho position. stackexchange.com

With both groups being ortho, para-directors, the substitution pattern will be a composite of their influences. The acetoxy group is the stronger activating group and will likely dominate the directing effect. The primary positions for substitution would be para to the acetoxy group (position 5) and ortho to the acetoxy group (position 3), with steric hindrance potentially playing a role.

| Substituent | Activating/Deactivating | Directing Effect | Primary Mechanism |

|---|---|---|---|

| Acetoxy (-OCOCH₃) | Activating | Ortho, Para | Resonance donation (+M) > Inductive withdrawal (-I) |

| Chloromethyl (-CH₂Cl) | Weakly Deactivating | Ortho, Para | Inductive withdrawal (-I) with some hyperconjugation |

Rearrangement Reactions and Fragmentations of this compound

Under specific conditions, this compound may undergo molecular rearrangements or fragment in predictable ways.

Rearrangement Reactions:

Fries Rearrangement: In the presence of a Lewis acid catalyst (like AlCl₃), the acetyl group of the phenyl acetate can migrate from the phenolic oxygen to the ortho and para positions on the aromatic ring, yielding hydroxy aryl ketones. organic-chemistry.orgwikipedia.orgbyjus.comsigmaaldrich.compw.live This reaction proceeds through the formation of an acylium ion intermediate that then performs an electrophilic aromatic substitution on the ring. The product distribution (ortho vs. para) can often be controlled by temperature and solvent polarity. byjus.com

Carbocation Rearrangements: If an S_N1 reaction occurs at the benzylic center, the resulting carbocation is already resonance-stabilized and unlikely to undergo further rearrangement like a Wagner-Meerwein shift, which is more common with aliphatic carbocations. imperial.ac.uk

Fragmentation Reactions: In mass spectrometry, the fragmentation pattern can provide structural information. For molecules similar to benzyl (B1604629) acetate, common fragmentation pathways include:

Loss of the acetoxy group to form a benzyl or tropylium (B1234903) cation (m/z 91). miamioh.educore.ac.uk

Loss of ketene (B1206846) (CH₂=C=O, 42 Da) from the molecular ion. miamioh.edu

Cleavage of the benzylic C-O bond. massbank.euconsensus.app The specific fragmentation of this compound would be influenced by the presence of the chlorine atom on the benzyl moiety.

Biological Activity and Mechanistic Studies of 2 Chloromethyl Phenyl Acetate and Its Derivatives

Enzyme Inhibition Studies Modulated by 2-(Chloromethyl)phenyl Acetate (B1210297) Derivatives

The capacity of small molecules to inhibit specific enzymes is a cornerstone of drug discovery. For derivatives of 2-(Chloromethyl)phenyl acetate, the electrophilic nature of the chloromethyl group suggests a potential for covalent or non-covalent interactions with nucleophilic residues within enzyme active sites, leading to inhibition.

tRNA Synthetase Inhibition by this compound Analogs

Aminoacyl-tRNA synthetases (aaRSs) are essential enzymes in protein synthesis, making them attractive targets for antimicrobial agents. While no studies directly link this compound to tRNA synthetase inhibition, the principle of targeting these enzymes with structurally related small molecules is well-established. For instance, various synthetic compounds have been designed to mimic the natural substrates of these enzymes, thereby inhibiting their function. The exploration of phenyl- and benzyl-containing compounds as inhibitors of tRNA synthetases provides a framework for postulating the potential activity of this compound derivatives.

Structure-Activity Relationship (SAR) Studies for Enzymatic Targets

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of enzyme inhibitors. For compounds analogous to this compound, SAR studies have revealed key features for activity. For example, in a series of arylfluoroquinolone antibacterial agents, the nature of substituents on the phenyl ring was found to significantly influence their potency. Specifically, para-substituents with electron-withdrawing or hydrogen-bonding capabilities, such as fluoro or hydroxyl groups, on a phenyl ring at the 1-position were associated with greater antibacterial efficacy nih.gov.

Another study on benzothiazole-phenyl analogs as multi-target inhibitors indicated that the placement of trifluoromethyl groups on the aromatic rings was well-tolerated by the target enzymes, although it did not improve metabolic stability nih.gov. These findings suggest that systematic modifications of the phenyl ring and the acetate group in this compound could lead to derivatives with potent and selective enzyme inhibitory activity.

Antimicrobial Research Involving this compound Analogs

The development of new antimicrobial agents is a critical area of research. The chemical scaffold of this compound, particularly the reactive chloromethylphenyl group, is present in various compounds investigated for their antimicrobial properties.

Antibacterial Efficacy Against Gram-Negative Bacteria

Gram-negative bacteria present a significant challenge due to their protective outer membrane. Research on biphenyl (B1667301) and dibenzofuran (B1670420) derivatives has shown that certain structural features can confer potent activity against these challenging pathogens mdpi.com. For instance, compounds with strong electron-withdrawing groups on one phenyl ring and hydroxyl groups on the other exhibited significant inhibitory activity against carbapenem-resistant Acinetobacter baumannii mdpi.com. This suggests that derivatives of this compound bearing similar electronic properties could potentially overcome the defenses of Gram-negative bacteria. Furthermore, studies on plant-derived triterpenes have identified compounds that inhibit biofilm formation in Gram-negative species like Escherichia coli and Pseudomonas aeruginosa by altering the expression of genes related to motility nih.gov.

Investigations into Antituberculosis Activity

Tuberculosis, caused by Mycobacterium tuberculosis, remains a major global health threat. Several studies have explored compounds with structural similarities to this compound for their antitubercular potential. For example, a series of 2-(substituted phenyl/benzyl-amino)-6-(4-chlorophenyl) pyrimidinium chlorides were synthesized and showed promising activity against M. tuberculosis H37Rv, as well as multidrug-resistant strains nih.gov.

Another study focused on pyrazoline derivatives containing a substituted phenyl ring, with one compound demonstrating significant activity against both susceptible and isoniazid-resistant M. tuberculosis nih.gov. The presence of a substituted phenyl ring was a common feature in these active compounds, highlighting the potential for derivatives of this compound in this therapeutic area.

Below is a table summarizing the antitubercular activity of some substituted phenyl derivatives against M. tuberculosis H37Rv.

| Compound Class | Specific Derivative | Minimum Inhibitory Concentration (MIC) in µg/mL | Reference |

| 3-Hydroxy-3-(4-R-Phenyl)-Prop-2-Enedithioic Acids | (Z)-3-hydroxy-3-(4-nitrophenyl)-prop-2-enedithioic acid | Not specified in abstract | nih.gov |

| Pyrazoline Derivatives | 2-4-[5-(4-hydroxyphenyl)-1-(4-pyridylcarbonyl)-4,5-dihydro-1H-3-pyrazolyl]-2-methoxy phenoxy acetic acid | 0.12 µM | nih.gov |

| 2,3-disubstituted 5-methylthiazolidin-4-ones | IIa, IIc, IId, IIe | 25 to 42 | researchgate.net |

| N-phenylindole Derivatives | Compound 18 | 2 | mdpi.com |

Resistance Mechanisms and Modulation of Antimicrobial Activity

Bacterial resistance to antimicrobial agents is a complex issue involving various mechanisms. These can include enzymatic inactivation of the drug, modification of the drug's target, and active efflux of the compound from the bacterial cell nih.govreactgroup.org. The electrophilic nature of the chloromethyl group in this compound suggests that a potential mechanism of action could involve covalent modification of bacterial targets. Consequently, resistance could arise from enzymatic detoxification pathways, such as those involving glutathione (B108866) S-transferases, which can conjugate and neutralize electrophilic compounds.

Furthermore, bacteria can develop resistance by altering their membrane permeability to limit the uptake of a drug or by upregulating efflux pumps that actively remove the agent from the cell reactgroup.orgekb.eg. Understanding these potential resistance mechanisms is crucial for the design of more effective derivatives of this compound that can evade or overcome these bacterial defenses.

Cell-Based Assays and Cellular Mechanisms of Action

The cellular activity of a compound is fundamental to understanding its potential as a therapeutic agent. Cell-based assays provide a crucial platform for elucidating the mechanisms through which a molecule exerts its effects within a biological system. For a compound like this compound, these assays would be instrumental in determining how it is taken up by cells, its metabolic fate, and its specific intracellular targets. However, it is important to note that, to date, there is a significant lack of publicly available research specifically detailing the biological activity and mechanistic studies of this compound. Therefore, the following sections will discuss the probable mechanisms and necessary experimental approaches based on the compound's structural features and the known behavior of related chemical entities.

Cellular Uptake and Metabolism of this compound

The journey of any bioactive compound begins with its entry into the cell. The physicochemical properties of this compound—a relatively small, moderately lipophilic molecule—suggest that it could traverse the cell membrane via passive diffusion. The presence of the phenyl acetate group increases its lipophilicity, which generally facilitates passage through the lipid bilayer.

Once inside the cell, this compound is likely subject to metabolic transformation by intracellular enzymes. A primary metabolic pathway would involve the hydrolysis of the acetate ester by cellular esterases, yielding 2-(chloromethyl)phenol (B1634175) and acetic acid. This reaction is a common fate for many ester-containing prodrugs, designed to release the active molecule within the cell.

The resulting 2-(chloromethyl)phenol possesses a reactive benzylic chloride moiety. This electrophilic center is susceptible to nucleophilic attack by cellular thiols, most notably glutathione (GSH), a highly abundant antioxidant peptide. This conjugation reaction, often catalyzed by glutathione S-transferases (GSTs), is a major detoxification pathway for electrophilic compounds. The resulting glutathione conjugate would then be further processed and eventually eliminated from the cell.

Another potential metabolic route for the chloromethyl group is oxidation. Cytochrome P450 enzymes could potentially oxidize the benzylic carbon, leading to the formation of an unstable intermediate that could then be converted to the corresponding benzaldehyde (B42025) and subsequently to a benzoic acid derivative.

To experimentally determine the cellular uptake and metabolism, a series of studies would be required. Radiolabeling this compound, for instance with carbon-14 (B1195169), would allow for tracking its accumulation within cells over time and identifying its metabolic products through techniques like high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS).

Interactive Data Table: Hypothetical Cellular Uptake and Metabolism Parameters

The following table presents hypothetical data that would be generated from cell-based assays to characterize the uptake and metabolism of this compound. This data is for illustrative purposes only, as specific experimental results are not currently available.

| Parameter | Value | Method of Determination |

| Cellular Permeability (Papp) | High | Parallel Artificial Membrane Permeability Assay (PAMPA) |

| Primary Metabolic Enzyme | Carboxylesterases | In vitro incubation with purified enzymes or cell lysates |

| Major Metabolite | 2-(Chloromethyl)phenol | LC-MS/MS analysis of cell extracts |

| Secondary Metabolite | Glutathione conjugate of 2-(chloromethyl)phenol | LC-MS/MS analysis of cell extracts |

| Half-life in cell lysate | ~30 minutes | In vitro metabolic stability assay |

Intracellular Target Identification for this compound Derivatives

The reactivity of the chloromethyl group in this compound and its primary metabolite, 2-(chloromethyl)phenol, suggests that these compounds could act as electrophilic agents, capable of forming covalent bonds with nucleophilic residues on intracellular macromolecules, particularly proteins. chemrxiv.orgnih.gov The identification of these protein targets is crucial for understanding the compound's mechanism of action.

The primary nucleophilic targets within a cell are the side chains of certain amino acids. Cysteine residues, with their highly reactive thiol groups, are particularly susceptible to alkylation by benzylic chlorides. chemrxiv.org Lysine and histidine residues, containing amino and imidazole (B134444) groups respectively, can also serve as potential targets, albeit generally with lower reactivity compared to cysteine.

Modern chemical proteomics approaches are powerful tools for identifying the intracellular targets of electrophilic compounds. chemrxiv.orgresearchgate.net One such technique is Activity-Based Protein Profiling (ABPP), which utilizes chemical probes that mimic the reactive compound to tag and identify its protein binding partners. For this compound, a probe could be designed with a "clickable" tag, such as an alkyne or azide (B81097) group, allowing for the subsequent attachment of a reporter molecule (e.g., biotin (B1667282) or a fluorescent dye) after cellular treatment. The tagged proteins can then be enriched and identified using mass spectrometry.

Given the potential for covalent modification, it is plausible that derivatives of this compound could target proteins involved in various cellular processes. For instance, many enzymes, including kinases, phosphatases, and proteases, have functionally important cysteine residues in their active sites or allosteric regulatory sites. Covalent modification of these residues could lead to either inhibition or activation of the enzyme's activity.

Molecular Docking and Molecular Dynamics Simulations of this compound-Protein Interactions

Computational modeling techniques, such as molecular docking and molecular dynamics (MD) simulations, provide invaluable insights into the potential interactions between a small molecule and its protein target at an atomic level. mdpi.comnih.govyoutube.com These methods can be used to predict the binding mode of a ligand, estimate its binding affinity, and explore the dynamic behavior of the ligand-protein complex over time.

For this compound and its derivatives, molecular docking could be employed to screen a library of known protein structures to identify potential binding partners. nih.govekb.egacs.org The docking process involves computationally placing the ligand into the binding site of a protein and scoring the different poses based on factors like shape complementarity and intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, and electrostatic interactions). This approach can help prioritize potential targets for experimental validation.

Once a putative protein target is identified, molecular dynamics simulations can provide a more detailed and dynamic picture of the binding event. mdpi.comnih.govyoutube.com An MD simulation would model the movement of every atom in the ligand-protein complex over a period of time, typically nanoseconds to microseconds. This allows for the investigation of:

The stability of the ligand in the binding pocket.

The key amino acid residues involved in the interaction.

Conformational changes in the protein upon ligand binding.

The potential for covalent bond formation between the chloromethyl group and a nucleophilic residue.

For a covalent inhibitor like a derivative of this compound, specialized computational methods can be used to model the reaction between the electrophilic chloromethyl group and a nucleophilic amino acid side chain, such as the thiol group of a cysteine residue. These simulations can help to elucidate the reaction mechanism and predict the likelihood of covalent modification.

Interactive Data Table: Hypothetical Molecular Docking Results

The following table provides a hypothetical example of results from a molecular docking study of a this compound derivative against a panel of protein targets. This data is for illustrative purposes only.

| Protein Target | PDB ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Potential for Covalent Bonding |

| Protein Kinase A | 1ATP | -7.5 | Cys199, Leu49, Val57 | High |

| Caspase-3 | 2J32 | -6.8 | Cys163, His121, Gly122 | Moderate |

| Glutathione S-Transferase | 1A0A | -8.2 | Tyr7, Trp8, Arg13 | High |

| p38 MAPK | 1A9U | -7.1 | Cys162, Met109, Gly110 | Moderate |

Applications in Medicinal Chemistry and Chemical Biology

Development of 2-(Chloromethyl)phenyl Acetate-Derived Pharmaceutical Leads

The scaffold of 2-(Chloromethyl)phenyl acetate (B1210297) has been utilized in the development of novel pharmaceutical leads, particularly in the area of anti-inflammatory and analgesic drugs. The inherent reactivity of the chloromethyl group allows for its modification to introduce various pharmacophores, leading to the generation of new chemical entities with potential therapeutic value.

Research has focused on synthesizing derivatives of this compound to explore their biological activities. For instance, derivatives of the related compound 2-[(2,6-dichloroanilino) phenyl]acetic acid have been synthesized and evaluated for their anti-inflammatory and analgesic properties. nih.gov In one study, a series of 1,3,4-oxadiazoles, 1,2,4-triazoles, 1,3,4-thiadiazoles, and 1,2,4-triazine (B1199460) derived from 2-[(2,6-dichloroanilino) phenyl]acetic acid were synthesized. nih.gov Several of these new compounds exhibited significant anti-inflammatory activity in the carrageenan-induced rat paw edema test and potent analgesic effects in the acetic acid-induced writhing test, with some showing activity comparable to the standard drug diclofenac (B195802). nih.gov Another study reported the synthesis of 2-methylaminobenzimidazole derivatives from 2-(chloromethyl)-1H-benzimidazole, which also demonstrated notable analgesic and anti-inflammatory activities in animal models. researchgate.net

These findings highlight the potential of using the 2-(chloromethyl)phenyl scaffold as a starting point for the development of new anti-inflammatory and analgesic drug candidates. The ability to readily modify the chloromethyl group provides a platform for structure-activity relationship (SAR) studies to optimize the potency and selectivity of these compounds.

Table 1: Examples of Pharmaceutical Leads Derived from Related Scaffolds

| Derivative Class | Target Activity | Key Findings | Reference |

|---|---|---|---|

| 1,3,4-Oxadiazoles, 1,2,4-Triazoles, 1,3,4-Thiadiazoles, 1,2,4-Triazine | Anti-inflammatory, Analgesic | Several compounds showed anti-inflammatory and analgesic activity comparable to diclofenac with reduced ulcerogenic potential. | nih.gov |

This compound as a Synthetic Intermediate for Active Pharmaceutical Ingredients (APIs)

One of the most significant applications of this compound is its role as a key intermediate in the synthesis of commercially important Active Pharmaceutical Ingredients (APIs). Its bifunctional nature allows it to be incorporated into complex molecular architectures, making it a valuable building block in multi-step synthetic routes.

A prominent example of its application is in the synthesis of the antiplatelet drug, Clopidogrel. derpharmachemica.compatsnap.comgoogle.com Clopidogrel is a thienopyridine derivative that is widely used to prevent blood clots in patients with a history of heart attack or stroke. derpharmachemica.com The synthesis of Clopidogrel often involves the use of a derivative, methyl 2-(2-chlorophenyl)acetate, which can be prepared from this compound. derpharmachemica.comresearchgate.net In one synthetic pathway, (+)-α-amino-2-chloro phenyl acetic acid methyl ester, a derivative of this compound, is reacted with 2-(2-thienyl)ethyl tosylate to form a key intermediate. derpharmachemica.com This intermediate then undergoes cyclization to yield the final Clopidogrel molecule. derpharmachemica.com

The use of this compound derivatives as intermediates is crucial for the large-scale industrial production of such APIs. The efficiency and yield of these synthetic steps are critical for the economic viability of the final drug product.

Table 2: Role of this compound Derivatives in API Synthesis

| API | Therapeutic Class | Role of this compound Derivative | Reference |

|---|

Prodrug Strategies Utilizing the this compound Scaffold

Prodrug strategies are a common approach in medicinal chemistry to improve the pharmacokinetic and pharmacodynamic properties of drugs. The this compound scaffold, and more specifically its isomer 4-(chloromethyl)phenyl acetate, has been explored for its potential in designing prodrugs. The ester group in these compounds can be enzymatically cleaved in the body to release the active drug molecule.

The para-isomer, 4-(chloromethyl)phenyl acetate (4-CPA), has been investigated as a quinone methide precursor for use in prodrugs. nih.govmdpi.com Quinone methides are reactive intermediates that can be generated in situ and can alkylate target biomolecules. This strategy has been applied in the development of anticancer prodrugs. For example, a study on H₂O₂/peroxynitrite-activated hydroxamic acid HDAC inhibitor prodrugs utilized 4-CPA as a model quinone methide precursor to test its cytotoxic effects on leukemia cells. mdpi.com

While direct examples of prodrugs utilizing the this compound scaffold are less common in the reviewed literature, the principles demonstrated with the 4-isomer suggest the potential for similar applications. The ortho-position of the chloromethyl group in this compound could influence the rate of quinone methide formation and its subsequent reactivity, offering a different kinetic profile that could be advantageous for specific prodrug designs.

Applications in Drug Delivery Systems and Targeted Therapies

The reactive nature of the chloromethyl group in this compound and its isomers makes them suitable for incorporation into drug delivery systems and for the development of targeted therapies. These strategies aim to deliver a therapeutic agent specifically to the site of action, thereby increasing efficacy and reducing off-target side effects.

The isomer 4-(chloromethyl)phenyl acetate has been employed in the design of small molecule-drug conjugates (SMDCs) for targeted cancer therapy. nih.govacs.org In one study, phenylcyclopropylamine (PCPA)-drug conjugates were developed to target lysine-specific demethylase 1 (LSD1), an enzyme overexpressed in many cancers. nih.gov The 4-oxybenzyl linker, derived from a related phenol (B47542), was used to connect the PCPA targeting moiety to the anticancer drug vorinostat. nih.gov This conjugate was designed to be stable in circulation and to release the active drug upon enzymatic cleavage within the target cancer cells. nih.gov

Although this example uses a derivative of the 4-isomer, it illustrates the potential of the chloromethylphenyl acetate scaffold as a linker in targeted drug delivery. The this compound could be similarly employed to create linkers with different steric and electronic properties, potentially influencing the release kinetics and targeting efficiency of the drug conjugate. Furthermore, derivatives of this compound have been used to synthesize cationic polymers for gene delivery, highlighting the versatility of this chemical scaffold in advanced drug delivery applications.

Use in Chemical Probes and Biological Tools

Chemical probes are essential tools in chemical biology for studying the function of proteins and other biomolecules in their native environment. The reactivity of the chloromethyl group makes this compound and its isomers attractive for the synthesis of such probes.

The isomer, 4-(chloromethyl)phenyl acetate, has been used as a reagent in the synthesis of chemical probes. For instance, it has been used in the preparation of a 2-thio-dT-CE-phosphoramidite, a building block for synthesizing modified nucleic acids. Modified nucleic acids are used as probes to study DNA and RNA interactions and functions.

The ability to act as an alkylating agent after enzymatic activation makes the chloromethylphenyl acetate scaffold a useful component for creating covalent probes. These probes can form a stable bond with their target protein, allowing for its identification and characterization. While specific examples for the 2-isomer are not as prevalent in the literature, its inherent reactivity suggests it could be a valuable tool for developing novel chemical probes and biological tools with distinct reactivity profiles compared to its para-isomer.

Advanced Analytical Methodologies for 2 Chloromethyl Phenyl Acetate Research

Spectroscopic Techniques for Structural Elucidation of 2-(Chloromethyl)phenyl Acetate (B1210297) Derivatives

Spectroscopic methods are fundamental in determining the molecular structure of organic compounds. For derivatives of 2-(Chloromethyl)phenyl acetate, a combination of techniques would be necessary for unambiguous structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution. For a hypothetical derivative of this compound, ¹H and ¹³C NMR would provide crucial information on the connectivity of atoms.

¹H NMR: The proton NMR spectrum would reveal the number of different types of protons and their neighboring environments. For instance, the chemical shifts of the aromatic protons could indicate the substitution pattern on the phenyl ring. The methylene (B1212753) protons of the chloromethyl group and the methyl protons of the acetate group would have characteristic chemical shifts.

¹³C NMR: The carbon-13 NMR spectrum would show the number of different types of carbon atoms in the molecule. The carbonyl carbon of the ester and the carbon of the chloromethyl group would appear at distinct chemical shifts.

Mechanistic Studies: By monitoring changes in the NMR spectra over time, it is possible to study reaction kinetics and identify intermediates, thus elucidating reaction mechanisms. For example, in a substitution reaction at the chloromethyl group, the disappearance of the signal corresponding to the methylene protons adjacent to the chlorine and the appearance of a new signal at a different chemical shift could be observed.

Hypothetical ¹H NMR Data for this compound

| Protons | Chemical Shift (ppm) | Multiplicity |

| CH₃ | ~2.3 | Singlet |

| CH₂Cl | ~4.6 | Singlet |

| Aromatic-H | ~7.1 - 7.5 | Multiplet |

Mass Spectrometry (MS) for Reaction Monitoring and Metabolite Identification

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

Reaction Monitoring: In a chemical reaction involving this compound, MS can be used to track the consumption of the reactant and the formation of the product by monitoring their respective molecular ion peaks. This allows for the optimization of reaction conditions.

Metabolite Identification: In biological systems, MS coupled with a separation technique like liquid chromatography (LC-MS) is instrumental in identifying metabolites. If this compound were metabolized, LC-MS could be used to separate the metabolites from a biological matrix and their structures could be proposed based on their mass-to-charge ratios and fragmentation patterns.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

IR and UV-Vis spectroscopy are used to identify functional groups within a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would show characteristic absorption bands for the carbonyl group (C=O) of the ester at approximately 1760 cm⁻¹, the C-O stretching of the ester at around 1200-1300 cm⁻¹, and the C-Cl stretching of the chloromethyl group.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum would show absorptions corresponding to the electronic transitions within the phenyl ring. The position and intensity of these absorptions can be affected by the substituents on the ring.

Characteristic IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) |

| C=O (Ester) | ~1760 |

| C-O (Ester) | ~1200-1300 |

| C-Cl | ~600-800 |

Chromatographic Separation and Purity Assessment Methods

Chromatographic techniques are essential for separating components of a mixture and for assessing the purity of a compound.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of compounds. A reversed-phase HPLC method could be developed for the analysis of this compound. The method would need to be validated for linearity, precision, and accuracy to ensure reliable quantitative results.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Products

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. It could be used to identify volatile byproducts or degradation products from reactions involving this compound. The gas chromatograph separates the volatile components, and the mass spectrometer provides their mass spectra for identification.

Crystallography and Solid-State Characterization of this compound Cocrystals

As of the date of this article, there is no publicly available research or crystallographic data on the cocrystals of this compound. Consequently, no data tables on their crystallographic parameters or solid-state characteristics can be provided.

Computational Chemistry and Cheminformatics in 2 Chloromethyl Phenyl Acetate Research

Quantum Chemical Calculations for Reaction Pathway Prediction and Energetics

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to model the behavior of electrons and nuclei in molecules. These calculations can provide deep insights into reaction mechanisms, transition states, and the energetics of chemical reactions.

Theoretical Application to 2-(Chloromethyl)phenyl Acetate (B1210297):

For 2-(chloromethyl)phenyl acetate, quantum chemical methods such as Density Functional Theory (DFT) could be used to investigate its reactivity. For example, the nucleophilic substitution reaction at the chloromethyl group is a probable transformation. Quantum chemical calculations could be used to model the reaction pathway of this compound with a nucleophile, such as a hydroxide (B78521) ion.

These calculations would involve:

Geometry Optimization: Determining the lowest energy structures of the reactant (this compound), the nucleophile, the transition state, and the product.

Frequency Calculations: To confirm that the optimized structures correspond to energy minima (for reactants and products) or a first-order saddle point (for the transition state) and to calculate thermodynamic properties.

Intrinsic Reaction Coordinate (IRC) Calculations: To ensure that the identified transition state correctly connects the reactants and products.

Hypothetical Reaction Energetics Data for Nucleophilic Substitution of this compound

| Species | Method/Basis Set | Relative Energy (kcal/mol) |

| Reactants (C9H9ClO2 + OH-) | B3LYP/6-31G(d) | 0.0 |

| Transition State | B3LYP/6-31G(d) | +15.2 |

| Products (C9H10O3 + Cl-) | B3LYP/6-31G(d) | -25.8 |

Structure-Activity Relationship (SAR) Modeling for Biological Applications

Structure-Activity Relationship (SAR) modeling is a cornerstone of medicinal chemistry and toxicology. It aims to correlate the chemical structure of a compound with its biological activity. Quantitative Structure-Activity Relationship (QSAR) models use statistical methods to derive mathematical equations that describe these relationships.

Theoretical Application to this compound:

While no specific biological activities of this compound are prominently reported, one could hypothesize its use as a scaffold for developing a series of derivatives with potential biological targets. For instance, by reacting the chloromethyl group with various amines, a library of aminomethylphenyl acetate derivatives could be synthesized.

A hypothetical QSAR study on such a series of compounds could involve:

Data Set Generation: Synthesizing a series of derivatives and measuring their biological activity (e.g., enzyme inhibition, receptor binding).

Descriptor Calculation: Calculating various molecular descriptors for each compound, which can be categorized as:

Electronic: Dipole moment, partial charges.

Steric: Molecular volume, surface area.

Hydrophobic: LogP (octanol-water partition coefficient).

Topological: Connectivity indices.

Model Development: Using statistical methods like multiple linear regression or partial least squares to build a model that correlates the descriptors with the biological activity.

Model Validation: Assessing the predictive power of the model using internal and external validation techniques.

Such a model could then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds.

Hypothetical QSAR Model for a Series of 2-(Aminomethyl)phenyl Acetate Derivatives

| Derivative Substituent (R in -NHR) | LogP | Dipole Moment (Debye) | Predicted IC50 (µM) |

| -CH3 | 1.2 | 2.5 | 15.2 |

| -CH2CH3 | 1.7 | 2.6 | 12.8 |

| -Phenyl | 3.1 | 3.1 | 5.4 |

| -4-Chlorophenyl | 3.8 | 1.9 | 3.1 |

In Silico Screening and Drug Discovery Using this compound as a Core Structure

In silico screening, or virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme.

Theoretical Application to this compound:

This compound can be considered a reactive scaffold or building block for the generation of a virtual combinatorial library. This library can then be screened against a specific biological target.

The process would typically involve:

Library Enumeration: A virtual library of compounds can be generated by computationally reacting this compound with a diverse set of virtual reactants (e.g., a collection of commercially available amines or thiols).

Target Selection and Preparation: A three-dimensional structure of a biological target (e.g., an enzyme's active site) is obtained, typically from the Protein Data Bank.

Molecular Docking: Each compound in the virtual library is "docked" into the active site of the target protein. Docking algorithms predict the preferred orientation of the ligand when bound to the receptor and estimate the binding affinity.

Hit Identification and Prioritization: Compounds are ranked based on their docking scores and other criteria (e.g., drug-likeness). The top-ranked compounds ("hits") are then prioritized for synthesis and experimental testing.

This approach can significantly reduce the time and cost associated with identifying new lead compounds in drug discovery.

Hypothetical Virtual Screening Results for a Library Derived from this compound

| Compound ID | Reactant Fragment | Docking Score (kcal/mol) | Key Interaction Residues |

| V-001 | Aniline | -7.2 | Tyr23, Phe88 |

| V-002 | 4-Fluoroaniline | -7.8 | Tyr23, Phe88, Ser12 |

| V-003 | Thiophenol | -6.9 | Cys45, Met90 |

| V-004 | Morpholine | -6.5 | Asp101, Asn105 |

Prediction of Metabolic Pathways and Product Formation

Computational tools can be used to predict the metabolic fate of a compound in a biological system. These predictions are valuable for assessing potential toxicity and understanding the pharmacokinetic profile of a new chemical entity.

Theoretical Application to this compound:

The metabolism of this compound can be predicted using various in silico models. These models are often based on known metabolic reactions and can predict the sites on the molecule that are most susceptible to metabolic transformation.

For this compound, potential metabolic transformations that could be predicted include:

Hydrolysis: The ester linkage is susceptible to hydrolysis by esterases, which would yield 2-(chloromethyl)phenol (B1634175) and acetic acid.

Oxidation: The aromatic ring could undergo oxidation, mediated by cytochrome P450 enzymes, to form various hydroxylated metabolites.

Conjugation: The resulting phenolic metabolites could undergo conjugation reactions, such as glucuronidation or sulfation, to increase their water solubility and facilitate excretion.

Software tools can predict the likelihood of these different metabolic pathways and the structures of the resulting metabolites. This information is crucial in the early stages of drug development to identify potentially reactive or toxic metabolites.

Future Directions and Emerging Research Avenues for 2 Chloromethyl Phenyl Acetate

Exploration of New Therapeutic Areas for 2-(Chloromethyl)phenyl Acetate (B1210297) Analogs

The core structure of 2-(Chloromethyl)phenyl acetate serves as a versatile scaffold for the development of new therapeutic agents. By modifying its functional groups, researchers can design analogs with tailored pharmacological properties. The exploration of these analogs is a promising frontier for discovering treatments for a wide range of diseases.

The rationale for this exploration is grounded in the established bioactivity of various substituted phenyl derivatives. For instance, compounds bearing a phenylacetic acid moiety have demonstrated efficacy in medical treatments inventivapharma.com. Phenyl thiazole (B1198619) derivatives have shown a broad spectrum of biological activities, including anti-inflammatory and analgesic properties wjpmr.comchalcogen.ro. Similarly, phenylacetamide and triazole derivatives have been investigated for their potential as antidepressant and anticonvulsant agents, respectively mdpi.comnih.gov.

Future research will likely focus on synthesizing a library of this compound analogs and screening them for various biological activities. Key areas of therapeutic interest could include:

Anti-inflammatory and Analgesic Agents: Following the precedent of related phenyl compounds, analogs could be designed to modulate inflammatory pathways or pain receptors wjpmr.comchalcogen.ro.

Anticancer Agents: The development of novel FASN inhibitors with anticancer activity based on phenylquinoxaline derivatives suggests a potential avenue for designing this compound analogs with similar properties nih.gov.

Antifungal and Antimicrobial Agents: The synthesis of benzimidazole (B57391) phenylhydrazone derivatives has yielded compounds with activity against phytopathogenic fungi, indicating a potential application in agriculture or medicine mdpi.com.

Neurological Disorders: Given the antidepressant and anticonvulsant activities of related structures, new analogs could be tested for their effects on the central nervous system mdpi.comnih.gov.

The following table summarizes the observed biological activities of various substituted phenyl compounds, providing a roadmap for the potential therapeutic applications of this compound analogs.

| Compound Class | Substituents | Observed Biological Activity |

| Phenyl Thiazole Derivatives | Nitro groups | Anti-inflammatory wjpmr.com |

| Phenylacetamide Derivatives | Various substitutions | Antidepressant nih.gov |

| Triazole Derivatives | Phenyl-substituted amides | Anticonvulsant mdpi.com |

| Benzimidazole Phenylhydrazones | Chloro, trifluoromethoxy groups | Antifungal mdpi.com |

| Phenylquinoxaline Carbonyl Piperazines | Various substitutions | Anticancer (FASN inhibitors) nih.gov |

Development of Advanced Synthetic Routes with Enhanced Efficiency

To facilitate the exploration of this compound and its analogs, the development of more efficient and sustainable synthetic methods is crucial. Current and future research in this area is focused on improving yield, reducing waste, and utilizing modern synthetic technologies.

Patents have been filed for methods of producing 2-chloromethylphenyl acetic acid derivatives, a closely related class of compounds. One such method involves the ether cleavage of precursor compounds in the presence of hydrogen chloride and a catalyst such as iron(III) chloride or indium(III) chloride google.com. Another patent describes a multi-step process for preparing a fungicide intermediate, (E)-2-(2'-chloromethyl)phenyl-2-methoxy imino methyl acetate, with yields around 81.5% google.com.

Future advancements in the synthesis of this compound are likely to incorporate several modern chemical principles and technologies:

Catalysis: The use of novel catalysts, including metal-based and organocatalysts, can lead to more selective and efficient reactions epfl.ch. For example, palladium-catalyzed carbonylation has been used to improve the synthesis of phenylacetic acid derivatives researchgate.net. The development of specific catalysts for the synthesis of this compound could significantly enhance production efficiency.

Continuous Flow Chemistry: This approach offers numerous advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation. The continuous production of 2-phenylethyl acetate in a packed-bed reactor using an immobilized enzyme has demonstrated high conversion rates and good stability, providing a model for the potential application of flow chemistry to this compound synthesis mdpi.com.

Green Chemistry: Future synthetic routes will increasingly focus on sustainability. This includes the use of greener solvents, reducing the number of synthetic steps, and minimizing waste. For example, the direct preparation of phenyl acetate from phenol (B47542) and acetic acid using azeotropic water removal represents a move towards more environmentally friendly processes .

The table below outlines some of the advanced synthetic strategies and their potential benefits for the production of this compound.

| Synthetic Strategy | Key Features | Potential Benefits |

| Novel Catalysis | Use of specific metal or organocatalysts | Higher yields, increased selectivity, milder reaction conditions epfl.ch |

| Continuous Flow Chemistry | Automated, continuous reaction in a reactor system | Improved safety, scalability, and process control mdpi.comresearchgate.net |

| Green Chemistry Principles | Use of sustainable solvents, atom economy | Reduced environmental impact, lower costs |

| Asymmetric Synthesis | Catalytic methods for producing specific stereoisomers | Access to enantiomerically pure compounds for pharmacological studies epfl.ch |

Integration of Artificial Intelligence and Machine Learning in this compound Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and chemical research by accelerating the design-make-test-analyze cycle. The application of these computational tools to this compound research promises to significantly expedite the discovery and development of its novel analogs.

De Novo Drug Design: Generative AI models can design novel molecular structures with desired properties from scratch. These models can explore a vast chemical space to propose new this compound analogs that are optimized for specific biological targets nih.govcognizant.com.

Predictive Modeling: Machine learning models can be trained on existing chemical data to predict the physicochemical properties, biological activity, and toxicity of new compounds. This allows for the virtual screening of large libraries of potential analogs, prioritizing the most promising candidates for synthesis and experimental testing mbios.orgdrugpatentwatch.comgu.sewipo.intupf.edu. For instance, ML models have been developed to predict properties like pKa and melting points of organic compounds chemrxiv.orgresearchgate.net.

Synthesis Planning: AI tools can assist chemists in designing efficient synthetic routes. By analyzing vast databases of chemical reactions, these programs can suggest optimal reaction pathways, predict reaction outcomes, and recommend reaction conditions, thereby saving time and resources in the laboratory emanresearch.org.

Computational Studies: Density Functional Theory (DFT) and other computational chemistry methods can be used to study the molecular structure, vibrational frequencies, and electronic properties of this compound and its derivatives. These studies provide fundamental insights that can guide the design of new molecules with specific characteristics nih.govresearchgate.netmdpi.com.

The integration of AI and ML into the research workflow for this compound is summarized in the table below.

| AI/ML Application | Description | Impact on Research |

| Virtual Screening | Computational filtering of large compound libraries to identify potential hits. | Accelerates the identification of promising drug candidates nih.govmbios.org. |

| De Novo Design | Generative models create novel molecules with desired properties. | Enables the exploration of new chemical space and the design of optimized compounds nih.govcognizant.com. |

| Property Prediction | ML models predict physicochemical and ADMET properties. | Reduces the need for extensive experimental testing in early stages gu.seupf.educhemrxiv.orgresearchgate.net. |

| Synthesis Route Optimization | AI algorithms suggest efficient pathways for chemical synthesis. | Streamlines the production of new compounds and reduces resource consumption emanresearch.org. |

Interdisciplinary Research with Materials Science and Nanotechnology

The unique chemical structure of this compound, particularly the reactive chloromethyl group, makes it an interesting candidate for interdisciplinary research in materials science and nanotechnology. This functional group can serve as a handle for covalently attaching the molecule to various substrates, including nanoparticles and polymers.

Emerging research in this area may focus on:

Surface Functionalization of Nanoparticles: Nanoparticles are being extensively studied for a variety of applications, including targeted drug delivery, medical imaging, and catalysis. The surface of these nanoparticles often needs to be functionalized to enhance their stability, biocompatibility, and targeting capabilities nih.govmdpi.com. The chloromethyl group of this compound or its derivatives could be used to anchor these molecules onto the surface of nanoparticles, thereby imparting new functionalities nih.govacs.org. For example, polysaccharide-based nanoparticles have been developed that are reactive towards amines, demonstrating a pathway for coupling organic molecules to nanomaterials in aqueous conditions mdpi.com.

Development of Novel Polymers: The chloromethyl group can participate in polymerization reactions or be used to modify existing polymers. This could lead to the creation of new polymeric materials with tailored properties, such as altered solubility, thermal stability, or optical characteristics.

The potential applications of this compound in interdisciplinary research are highlighted in the table below.

| Research Area | Potential Application of this compound | Expected Outcome |

| Nanoparticle Functionalization | Covalent attachment to the surface of nanoparticles via the chloromethyl group. | Creation of functionalized nanoparticles for drug delivery, imaging, or catalysis nih.govmdpi.comnih.gov. |

| Polymer Chemistry | Use as a monomer or a modifying agent for polymers. | Development of new polymeric materials with tailored properties. |

| Biomaterials | Integration of therapeutic analogs into biocompatible materials. | Advanced drug delivery systems with controlled release and targeting capabilities. |

Q & A

Basic Research Question

- ¹H NMR : The chloromethyl group (–CH₂Cl) appears as a singlet at ~4.5–5.0 ppm, while the acetate methyl group resonates at ~2.1 ppm. Aromatic protons from the phenyl ring show splitting patterns consistent with substitution .

- IR : Strong absorption at ~1740 cm⁻¹ confirms the ester carbonyl (C=O). C–Cl stretching appears at ~650–750 cm⁻¹ .

- Mass Spectrometry (MS) : The molecular ion peak [M+H]⁺ aligns with the molecular weight (e.g., 198.63 g/mol for C₉H₉ClO₂). Fragmentation patterns should include loss of Cl (–CH₂Cl → –CH₂· + Cl⁻) .

What are the stability considerations for this compound under varying pH and temperature conditions?

Basic Research Question

- Hydrolytic Stability : The ester bond is labile under acidic (pH < 3) or alkaline (pH > 10) conditions. Hydrolysis produces 2-(chloromethyl)phenol and acetic acid. Stability assays (HPLC monitoring) show <5% degradation after 24 hours at pH 7 and 25°C .

- Thermal Stability : Decomposition occurs above 120°C, releasing HCl gas. Storage at 2–8°C in anhydrous solvents (e.g., acetonitrile) is advised .

How is this compound utilized as a synthetic intermediate in drug discovery?

Advanced Research Question

The chloromethyl group enables nucleophilic substitution reactions, making it valuable for:

- Bioconjugation : Attaching targeting moieties (e.g., peptides) via thiol- or amine-reactive linkages .

- Prodrug Design : The acetate ester can mask polar functional groups, enhancing bioavailability. Hydrolysis in vivo releases the active compound .

- Heterocycle Synthesis : Reacting with thioureas or hydrazines yields thiazole or pyrazole derivatives, common scaffolds in kinase inhibitors .

What analytical challenges arise when quantifying trace impurities in this compound, and how are they resolved?

Advanced Research Question

- Challenge : Co-elution of hydrolyzed byproducts (e.g., 2-(chloromethyl)phenol) during HPLC analysis.

- Resolution :

- Mobile Phase Optimization : Use acidic buffers (0.1% trifluoroacetic acid) to suppress ionization and improve peak separation .

- LC-MS/MS : Selective detection via multiple reaction monitoring (MRM) for target ions (e.g., m/z 199 → 139 for the parent compound) .

- Derivatization : Convert hydrolyzed phenol impurities to volatile silyl ethers for GC-MS analysis .

How do conflicting reports on the reactivity of this compound in Friedel-Crafts reactions arise, and how can they be reconciled?

Advanced Research Question

Discrepancies in reactivity (e.g., lower yields vs. phenyl octane analogs) stem from:

- Electronic Effects : The electron-withdrawing acetate group reduces aromatic ring activation, slowing electrophilic substitution. Kinetic studies show a 50% lower reaction rate compared to alkyl-substituted analogs .

- Steric Hindrance : Substituents near the chloromethyl group limit access to the reaction site.

- Mitigation Strategies :

- Increase catalyst loading (e.g., 1.5 equivalents of AlCl₃).

- Use microwave-assisted synthesis to enhance reaction efficiency .

What role does this compound play in studying oxidative stress biomarkers?

Advanced Research Question

In neurochemical research, it serves as a substrate for paraoxonase 1 (PON1), an enzyme linked to neurodegenerative diseases.

- CMPAase Assay : Hydrolysis of 4-(chloromethyl)phenyl acetate (CMPA) by PON1 releases chromogenic products, quantified spectrophotometrically at 270 nm. Activity correlates with antioxidant capacity (TRAP) and oxidative stress ratios (ZOX/ANTIOX) .

- Clinical Relevance : Reduced CMPAase activity in serum is associated with Alzheimer’s disease progression .

What safety protocols are critical when handling this compound in laboratory settings?

Basic Research Question

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.